Harmalan

Description

Key Classification Features:

- Parent system : Pyrido[3,4-b]indole (β-carboline)

- Substituents : Methyl group at N1

- Saturation : 3,4-Dihydro modification

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 525-41-7 | |

| Molecular Formula | C₁₂H₁₂N₂ | |

| Molecular Weight | 184.24 g/mol | |

| Taxonomy | Harmala alkaloid/β-carboline |

Molecular Architecture: Analysis of β-Carboline Core Structure

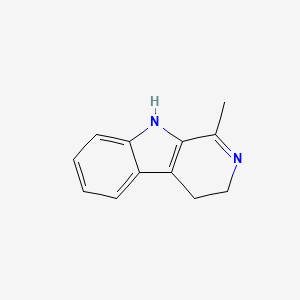

The β-carboline skeleton of this compound consists of a fused indole and pyridine ring system (Figure 2). Critical structural features include:

- Indole moiety : Composed of a benzene ring fused to a pyrrole ring.

- Pyridine ring : Nitrogen-containing heterocycle fused at positions 3 and 4 of the indole.

- Dihydro modification : Saturation at the 3,4-positions creates a partially reduced system.

- Methyl substitution : A methyl group at N1 distinguishes this compound from related alkaloids like harmine.

Structural Comparison to Related Alkaloids:

| Compound | Core Structure | Substituents | Saturation |

|---|---|---|---|

| This compound | Pyrido[3,4-b]indole | N1-methyl | 3,4-Dihydro |

| Harmine | Pyrido[3,4-b]indole | N1-methyl, C7-methoxy | Fully aromatic |

| Harmaline | Pyrido[3,4-b]indole | N1-methyl, C7-methoxy | 3,4-Dihydro |

Figure 2. Molecular structure of this compound highlighting the β-carboline core (indole: blue; pyridine: red; methyl group: green).

Spectroscopic Profiling: NMR, MS, and IR Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

- δ 8.31 (d, J = 7.9 Hz, H-5)

- δ 7.77 (d, J = 8.2 Hz, H-8)

- δ 3.51 (t, J = 6.9 Hz, H₂-3)

- δ 2.91 (t, J = 6.9 Hz, H₂-4)

- δ 2.45 (s, N1-CH₃)

- δ 139.2 (C-1a)

- δ 126.1 (C-5)

- δ 119.5 (C-8)

- δ 40.8 (C-3)

- δ 18.1 (N1-CH₃)

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

- 1622 cm⁻¹: C=C aromatic stretching

- 1550 cm⁻¹: C=N pyridine vibration

- 2910 cm⁻¹: C-H stretching (methyl group)

Crystallographic Data and Conformational Analysis

This compound crystallizes in monoclinic space group P2₁/c with unit cell parameters:

Key Crystallographic Features:

- Planar β-carboline core : Dihedral angle between indole and pyridine rings <5°.

- Methyl group orientation : Perpendicular to the pyridine plane to minimize steric hindrance.

- Intermolecular interactions : π-π stacking (3.8 Å) between adjacent molecules stabilizes the lattice.

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 178–179°C | Capillary |

| Density | 1.28 g/cm³ | X-ray |

| Refractive Index | 1.672 | Calculated |

Figure 3. Crystal packing diagram of this compound showing π-π interactions (yellow dashed lines).

Properties

IUPAC Name |

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOYLIJQLSNRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80966938 | |

| Record name | Harmalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Harmalan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

525-41-7 | |

| Record name | 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmalan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3H,4H,9H-pyrido[3,4-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Harmalan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 - 185 °C | |

| Record name | Harmalan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Norris Method: Indole Condensation and Friedel-Crafts Alkylation

The Norris method involves a two-step sequence:

-

Indole condensation : Tryptamine reacts with glycolaldehyde under acidic conditions to form 1-hydroxymethyl-1,2,3,4-tetrahydro-β-carboline.

-

Friedel-Crafts alkylation : The intermediate undergoes dehydration using 90% phosphoric acid (H₃PO₄) or 50% sulfuric acid (H₂SO₄) to yield harmalan.

Reaction conditions critically influence yields:

This method’s scalability is limited by the corrosive nature of strong acids and the need for precise temperature control.

Snyder Method: Cyanoindole and Phenyl Ether Coupling

The Snyder method employs cyanoindole and phenyl ether in a nucleophilic substitution reaction. While early reports suggested moderate efficiency, recent optimizations using phase-transfer catalysts (e.g., tetrabutylammonium bromide) have improved yields to ~60%. However, this route is less favored due to the toxicity of cyanide intermediates and challenges in isolating pure this compound.

Acid-Catalyzed Dehydration of Tetrahydro-β-Carbolines

Dehydration of 1-Hydroxymethyltetrahydro-β-Carboline

This compound is synthesized via dehydration of 1-hydroxymethyl-1,2,3,4-tetrahydro-β-carboline (XIII) under acidic conditions:

Key parameters :

The reaction’s success relies on monitoring ultraviolet (UV) absorption at 280 nm (indole chromophore) to confirm completion.

Alternative Acid Systems

-

Sulfuric acid (50%) : Lower yield (25%) due to incomplete dehydration.

-

Hydrochloric acid (HCl) : Ineffective, as it promotes polymerization rather than dehydration.

Oxidative Decarboxylation of 1-Methyltetrahydro-β-Carboline-1-Carboxylic Acid

Reaction Mechanism

Oxidative decarboxylation of 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid (XVI) with potassium permanganate (KMnO₄) in acetone produces this compound:

Conditions :

Limitations

-

Over-oxidation : Prolonged reaction times lead to fully aromatic β-carbolines (e.g., harmine).

-

Purification challenges : Requires column chromatography to separate this compound from byproducts.

Comparative Analysis of Preparation Methods

*Reported for analogous β-carbolines.

Chemical Reactions Analysis

Types of Reactions: Harmalan undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form harmine and harmaline.

Reduction: Reduction reactions can convert this compound into its tetrahydro derivatives.

Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom in the beta-carboline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products:

Oxidation: Harmine and harmaline.

Reduction: Tetrahydrothis compound derivatives.

Substitution: Various substituted beta-carboline derivatives.

Scientific Research Applications

Antimalarial Activity

Harmalan has shown significant promise as an antimalarial agent. Research indicates that harmine, a related compound, targets the heat shock protein 90 (Hsp90) in Plasmodium falciparum, enhancing the effects of existing antimalarial drugs such as chloroquine and artemisinin. A study demonstrated that harmine binds selectively to the PfHsp90 ATP-binding domain, with a dissociation constant of 40 µM, indicating its potential as a synergistic agent in malaria treatment protocols .

Cardiovascular Effects

This compound and its derivatives exhibit vasorelaxant properties, making them relevant in cardiovascular research. A comparative study found that harmine and harmaline induce relaxation in isolated rat thoracic aorta preparations. This effect is mediated through nitric oxide release from endothelial cells and inhibition of calcium channel activity in vascular smooth muscles . The rank order of relaxation potency was established as harmine > harmaline > harmalol, underscoring harmine's superior efficacy.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Peganum harmala extracts, which contain this compound. These extracts exhibit antibacterial, antifungal, antiviral, and antiparasitic activities. For instance, methanol extracts showed effective inhibition against Cronobacter sakazakii with a minimum inhibitory concentration (MIC) of 0.00375 mg/mL. The antimicrobial action is attributed to the induction of reactive oxygen species (ROS) and disruption of microbial cell integrity .

Psychopharmacological Applications

This compound has been implicated in psychopharmacology due to its interaction with various neurotransmitter systems. It acts as a reversible inhibitor of monoamine oxidase type-A (MAO-A), influencing serotonin levels and potentially contributing to mood regulation. Case studies have reported instances of serotonin syndrome associated with the use of harmal alongside conventional antidepressants, indicating its potent effects on central nervous system activity .

Case Studies and Clinical Insights

- Case Study on Serotonin Syndrome : A 42-year-old male experienced serotonin syndrome after using harmal while on antidepressant therapy. Symptoms included confusion and visual hallucinations, emphasizing the need for caution when combining herbal remedies with pharmaceutical treatments .

- Antimicrobial Efficacy : Studies demonstrated that extracts from Peganum harmala not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting potential for developing new antimicrobial therapies .

Data Summary Table

Mechanism of Action

Harmalan exerts its effects primarily through interactions with monoamine oxidase enzymes. It acts as a reversible inhibitor of monoamine oxidase A, which leads to increased levels of monoamine neurotransmitters such as serotonin and norepinephrine . This inhibition can stimulate the central nervous system and has been linked to various psychoactive effects . Additionally, this compound has been shown to interact with other molecular targets, including heat shock proteins, which may contribute to its antimalarial activity .

Comparison with Similar Compounds

Harmalan belongs to the β-carboline family, which includes structurally related compounds such as harmine, harmaline, norharmanium, and tetrahydroharman-3-carboxylic acid. Below is a systematic comparison based on biochemical, pharmacological, and structural

Structural and Physicochemical Properties

Key Differences :

- Charge State: Norharmanium is permanently cationic, whereas this compound, harmine, and harmaline exist as equilibrium mixtures of neutral and protonated forms.

- Substituents : Harmine and harmaline feature methoxy groups at position 7, which influence receptor binding affinity .

2.2.1 Inhibition of Plasma Membrane Monoamine Transporter (PMAT)

This compound and norharmanium are potent substrates of PMAT, a transporter implicated in neurotoxin uptake. PMAT expression increases cellular sensitivity to this compound by ~14-fold, comparable to norharmanium (~15-fold). In contrast, harmaline and harmine show minimal transport via PMAT .

| Compound | PMAT Inhibition (IC₅₀, μM) | Fold Increase in Cytotoxicity (PMAT vs. control) |

|---|---|---|

| This compound | 46.0 ± 1.41 | 14.3 |

| Norharmanium | 44.2 ± 1.28 | 14.8 |

| Harmine | 48.6 ± 1.59 | 1.17 |

| Harmaline | 39.1 ± 1.67 | 1.33 |

Source :

2.2.2 Smooth Muscle Contraction Inhibition

This compound exhibits moderate inhibition of high K⁺-induced contractions in aortic smooth muscle, with 50% inhibition (IC₅₀) at ~10 μM. However, it is less potent than harmine (IC₅₀ = 0.8 μM) and 6-methoxy harman (IC₅₀ = 0.7 μM) .

| Compound | IC₅₀ (Aorta, High K⁺) | IC₅₀ (Taenia, Carbachol) |

|---|---|---|

| This compound | ~10 μM | ~15 μM |

| Harmine | 0.8 μM | 1.2 μM |

| 6-Methoxy harman | 0.7 μM | 0.9 μM |

Source :

2.2.3 Antiviral Activity

This compound demonstrates superior anti-TMV activity compared to ribavirin, with 60.3% inhibition at 500 µg/mL in vivo. This efficacy is comparable to tetrahydroharmane (59.5%) but exceeds harmine and harmaline, which are less studied for antiviral effects .

Receptor Binding and Neuroactive Effects

- Tryptamine Receptor Interaction : this compound binds to tryptamine receptors with high affinity, inducing convulsions in rodents that are antagonized by diazepam. This effect is distinct from harmine and harmaline, which primarily target serotonin receptors .

- Imidazoline Binding Sites: this compound and harmane are bioactive components of clonidine-displacing substance (CDS), showing nanomolar affinity for imidazoline receptors .

Metabolic and Environmental Roles

- Ecological Adaptation : Mallard ducks exhibit higher this compound concentrations in egg yolks than domesticated ducks, suggesting a role in disease resistance .

Biological Activity

Harmalan, a β-carboline alkaloid, is recognized for its diverse biological activities, including effects on the central nervous system, anti-cancer properties, and potential applications in treating various diseases. This article delves into the pharmacological profile of this compound, summarizing key research findings, case studies, and a comparative analysis of its biological activity.

This compound (1-methyl-3,4-dihydro-beta-carboline) is structurally related to other β-carbolines such as harmine and harmaline. It is primarily formed in vivo as an intermediate in the biosynthesis of these compounds. The compound exhibits a range of pharmacological effects attributed to its binding affinity to various receptors:

- Tryptamine Binding Sites : this compound shows significant interaction with tryptamine binding sites, which may mediate its effects on motor activity and anxiety .

- Benzodiazepine Receptors : Although it has some affinity for benzodiazepine receptors, its primary action does not involve these sites .

- Neurotransmitter Systems : this compound enhances glutamate uptake in astrocytes, suggesting a role in modulating excitatory neurotransmission .

1. Neuropharmacological Effects

This compound has been shown to increase spontaneous motor activity and induce clonic convulsions in animal models. Its effects are antagonized by diazepam, indicating a potential anxiolytic profile that contrasts with traditional benzodiazepines .

2. Anticancer Properties

Recent studies highlight this compound's potential as an anti-cancer agent. It has demonstrated the ability to inhibit cancer cell proliferation and metastasis through various mechanisms:

- Induction of Apoptosis : this compound affects the Bcl-2/Bax ratio, promoting apoptosis in cancer cells by activating caspases and other pro-apoptotic pathways .

- Synergistic Effects : When combined with conventional chemotherapeutics, this compound enhances their efficacy while potentially reducing drug resistance .

3. Antimalarial Activity

Research indicates that this compound derivatives may exhibit antimalarial properties by targeting heat shock protein 90 (Hsp90) in Plasmodium falciparum. This mechanism suggests that this compound could be used in combination therapies to enhance the efficacy of existing antimalarials like chloroquine .

Summary of Research Findings

Case Studies

Several case studies have explored the clinical applications of this compound and its derivatives:

- Psychostimulant Inhibition : A study demonstrated that this compound significantly inhibited cocaine-induced behaviors in mice, suggesting therapeutic potential for substance use disorders .

- Cancer Treatment : Clinical trials involving this compound derivatives are ongoing to evaluate their effectiveness against various cancers while addressing issues like solubility and toxicity .

Q & A

Basic Research Questions

Q. How is Harmalan chemically identified, and what are its key physicochemical properties?

- Methodological Answer : this compound (CAS 525-41-7) is a β-carboline derivative with the IUPAC name 1-Methyl-4,9-dihydro-3H-pyrido[3,4-b]indole. Key properties include:

- Molecular weight : 200.24 g/mol (calculated from formula C₁₂H₁₂N₂).

- Solubility : Typically stored at 2–8°C in methanol or DMSO for laboratory use .

- Structural analogs : Includes norharmanium and harmalol (a hydroxylated derivative; CAS 6028-00-8) .

Q. What experimental models are suitable for initial pharmacological assessment of this compound?

- Methodological Answer :

- In vitro models : HEK293 cells transfected with PMAT (plasma membrane monoamine transporter) to study substrate specificity. PMAT-transfected cells show 14–15× increased sensitivity to this compound compared to wild-type, confirming its role as a PMAT substrate .

- Dosage : Typical studies use 10–100 µM concentrations, with cytotoxicity assessed via MTT assays .

- Controls : Include norharmanium and harmalol for comparative pharmacokinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s interaction with neurotransmitter transporters?

- Methodological Answer :

- Comparative analysis : Replicate studies using identical cell lines (e.g., PMAT-transfected HEK293) and assay conditions (e.g., pH 7.4, 37°C). For example, conflicting data on serotonin transporter (SERT) affinity may arise from differences in competitive binding protocols .

- Statistical validation : Apply ANOVA to compare IC₅₀ values across studies. A 2023 study reported this compound’s IC₅₀ for PMAT as 8.2 µM (±1.3), while SERT showed no significant binding .

- Tools : Use Radioligand binding assays with [³H]-labeled substrates to confirm specificity .

Q. What methodologies are recommended for constructing a structure-activity relationship (SAR) model for this compound analogs?

- Methodological Answer :

- Training set : Curate 20–30 β-carboline derivatives with known PMAT inhibition data. Exclude outliers (e.g., n-TAA compounds) with limited structural features to avoid model skewing .

- Pharmacophore modeling : Identify critical features:

- Hydrogen bond donor (e.g., indole NH).

- Two hydrophobic groups (distance: 5.31–6.04 Å between H-donor and hydrophobic regions) .

- Validation : Use fluvoxamine (highest model fit, IC₅₀ = 0.9 µM) as a positive control .

Q. How should researchers address variability in this compound’s metabolic stability across species?

- Methodological Answer :

- In vitro metabolism : Use liver microsomes from human, rat, and mouse. Monitor demethylation via LC-MS/MS.

- Key findings : Human microsomes show 2× slower clearance than rodents, likely due to CYP2D6 polymorphism .

- Protocol : Pre-incubate this compound (10 µM) with NADPH for 60 minutes; quantify remaining substrate .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in this compound toxicity assays?

- Methodological Answer :

- Documentation : Specify cell passage number, PMAT transfection efficiency (e.g., ≥80% via flow cytometry), and serum-free incubation duration .

- Data reporting : Include raw viability data (e.g., absorbance values) and normalized fold-change relative to controls (Table 1).

Table 1 : PMAT-dependent cytotoxicity of this compound in HEK293 cells

| Cell Type | This compound IC₅₀ (µM) | Fold Change vs. WT |

|---|---|---|

| Wild-type | 115 ± 12 | 1.0 |

| PMAT-transfected | 8.2 ± 1.3 | 14.0 |

Predictive Modeling and Future Directions

Q. Can machine learning predict novel this compound derivatives with enhanced blood-brain barrier (BBB) permeability?

- Methodological Answer :

- Descriptor selection : Include logP, polar surface area (<60 Ų), and P-gp efflux ratio (in vitro MDCK-MDR1 assay) .

- Model training : Use Random Forest regression on a dataset of 50 BBB-penetrant compounds.

- Validation : Synthesize top candidates (e.g., halogenated this compound analogs) and test in transwell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.